1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
The compound 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a spirocyclic derivative featuring a fused isobenzofuran-piperidinone core. Its unique structure includes a 4-fluorophenylthioacetyl substituent, which likely enhances its binding affinity to biological targets, such as sigma receptors (σ1R/σ2R) or enzymes like cathepsins . This compound belongs to a broader class of spiro[isobenzofuran-1,4'-piperidin]-3-ones, which are explored for applications in drug discovery, including radioligands for neurodegenerative disease diagnosis and enzyme inhibitors .
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-5-7-15(8-6-14)26-13-18(23)22-11-9-20(10-12-22)17-4-2-1-3-16(17)19(24)25-20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBMICDCNADQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography and recrystallization would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their similarity metrics (based on Tanimoto coefficients or functional group alignment) include:
Key Observations :
- 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one introduces fluorine at the isobenzofuran moiety, which may alter electronic properties and bioavailability compared to the 4-fluorophenylthio derivative .
- Ester-linked piperidine analogs (e.g., methyl 3-(piperidin-4-yl)benzoate) exhibit higher similarity scores (0.89) but lack the spirocyclic architecture critical for conformational rigidity .
Substituent Effects on Pharmacological Activity
The 4-fluorophenylthioacetyl group distinguishes the target compound from analogs. Fluorine substitution is known to enhance metabolic stability and binding affinity in spirocyclic systems:
- Sigma-2 Receptor (σ2R) Radioligands : Fluorinated spiro compounds (e.g., CHEMBL573897) are prioritized for positron emission tomography (PET) imaging due to improved blood-brain barrier penetration and target selectivity .
- Cathepsin Inhibitors: Fluorine in the 4-position of aromatic rings enhances inhibitory potency by modulating electron-withdrawing effects, as seen in cathepsin inhibitors like 1R,3S,4S-N-[(1S)-1-cyano-2-{2-fluoro-4-[1'-(oxetan-3-yl)-3H-spiro[[2]benzofuran-1,4'-piperidin]-6-yl]phenyl}ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide (CAS 1887236-33-0) .
Biological Activity
1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, with the CAS number 1706214-57-4, is a complex organic compound characterized by its spirocyclic structure and the presence of a fluorinated phenyl group. This compound has garnered attention due to its potential biological activities, which may include anticancer properties, anti-inflammatory effects, and interactions with various molecular targets.
- Molecular Formula : CHFNOS
- Molecular Weight : 371.4 g/mol
- Structure : The compound features a spiro[isobenzofuran-1,4'-piperidin] core, which is known for its ability to interact with biological macromolecules.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas of investigation:
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds within the spirocyclic family. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells. The mechanisms typically involve:
- Induction of apoptosis via modulation of apoptotic pathways.
- Inhibition of cell proliferation through interference with cell cycle progression.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG-2 | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | Panc-1 | TBD | TBD |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK. These activities can be crucial in conditions like arthritis and other inflammatory diseases.
The exact mechanisms by which 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one exerts its biological effects are still under investigation. However, it is hypothesized that:
- The fluorinated phenyl group may enhance lipophilicity, improving membrane permeability and interaction with cellular targets.
- The spirocyclic structure could facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.
Case Studies
A recent investigation into related spirocyclic compounds revealed their efficacy in inhibiting sirtuin enzymes, which play a role in regulating cellular processes such as apoptosis and inflammation. This suggests that our compound may also interact with similar enzymatic pathways.
Case Study Example :
In vitro studies demonstrated that a derivative of the spirocyclic class inhibited sirtuin activity significantly at concentrations below 20 µM, leading to increased apoptosis in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
